

# Gadoquadrane: A Head-to-Head Clinical Trial Comparison

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## Compound of Interest

Compound Name: **Gadoquadrane**

Cat. No.: **B12659558**

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A new high-relaxivity gadolinium-based contrast agent, **Gadoquadrane**, has demonstrated non-inferiority to standardly used macrocyclic agents in Phase III clinical trials, despite a 60% reduction in the administered gadolinium dose. This guide provides a comprehensive comparison of **Gadoquadrane** with other macrocyclic gadolinium-based contrast agents (GBCAs), focusing on the available head-to-head clinical trial data, experimental protocols, and the underlying mechanism of this novel agent.

## Executive Summary

**Gadoquadrane**, developed by Bayer, is an investigational tetrameric macrocyclic GBCA designed to provide comparable diagnostic efficacy at a lower gadolinium dose than conventional agents. The pivotal Phase III clinical development program, QUANTI, which includes the QUANTI CNS (central nervous system) and QUANTI OBR (other body regions) studies, has shown that **Gadoquadrane** at a dose of 0.04 mmol Gd/kg body weight is non-inferior to standard doses (0.1 mmol Gd/kg) of other macrocyclic GBCAs like gadobutrol, gadoterate meglumine, and gadoteridol.<sup>[1][2][3][4][5]</sup> The primary endpoints of these trials focused on visualization parameters such as contrast enhancement, lesion border delineation, and internal morphology, while secondary endpoints included sensitivity and specificity for lesion detection. The safety profile of **Gadoquadrane** was found to be similar to that of the comparator agents.

## Physicochemical and Pharmacokinetic Profile

**Gadoquatrane's** dose reduction is primarily attributed to its higher relaxivity, a measure of a contrast agent's efficiency in enhancing the magnetic resonance signal. Due to its unique tetrameric structure, **Gadoquatrane** exhibits a higher molecular relaxivity compared to the monomeric structures of other macrocyclic GBCAs.

Table 1: Physicochemical and Pharmacokinetic Properties of **Gadoquatrane** and Comparator GBCAs

Property	Gadoquatrane	Gadobutrol	Gadoterate Meglumine	Gadoteridol
Structure	Tetrameric Macrocyclic	Monomeric Macrocyclic	Monomeric Macrocyclic	Monomeric Macrocyclic
Standard Dose	0.04 mmol Gd/kg	0.1 mmol Gd/kg	0.1 mmol Gd/kg	0.1 mmol Gd/kg
Pharmacokinetics	Similar to other macrocyclic GBCAs	Similar to other macrocyclic GBCAs	Similar to other macrocyclic GBCAs	Similar to other macrocyclic GBCAs
Elimination Half-life	~1.4-1.7 hours (in healthy adults)	Similar to other macrocyclic GBCAs	Similar to other macrocyclic GBCAs	Similar to other macrocyclic GBCAs

Note: Detailed pharmacokinetic data for all agents under identical conditions from a single head-to-head trial is not yet fully published. The information presented is based on available data from various studies.

## Head-to-Head Clinical Trial Data: QUANTI Program

The QUANTI clinical trial program is a series of multinational, randomized, double-blind, cross-over Phase III studies designed to evaluate the efficacy and safety of **Gadoquatrane**.

### QUANTI CNS Study

This study focused on patients with known or suspected pathologies of the central nervous system.

Table 2: Efficacy and Safety Data from the QUANTI CNS Study (Top-line results)

Endpoint	Gadoquadrane (0.04 mmol/kg)	Comparator GBCAs (0.1 mmol/kg)	Outcome
Primary: Visualization Parameters	-	-	Non-inferiority met for contrast enhancement, border delineation, and internal morphology.
Secondary: Lesion Detection	-	-	Non-inferiority met for sensitivity and specificity.
Safety	-	-	Similar incidence of treatment-emergent adverse events.

Specific quantitative data from the full publication of the QUANTI CNS study are pending.

## QUANTI OBR Study

This study evaluated the use of **Gadoquadrane** in enhancing MRI images of all other body regions. Detailed results from this study are anticipated to be presented at upcoming scientific congresses.

## Experimental Protocols

While the complete and detailed protocols of the QUANTI trials are not yet fully published, the available information outlines the general design.

**Patient Population:** The QUANTI CNS study included 305 patients from 16 countries with known or suspected pathologies of the central nervous system. The broader QUANTI program enrolled a total of 808 patients across 15 countries.

**Study Design:** The trials were designed as multinational, randomized, double-blind, cross-over studies. This design allows for intra-patient comparison, where each patient serves as their own control, receiving both **Gadoquadrane** and a comparator agent at different times.

Imaging Protocol: Standard MRI protocols for the respective body regions were employed. The timing of image acquisition post-contrast injection and specific MRI sequence parameters would have been standardized across the study sites to ensure consistency.

Endpoints:

- Primary Efficacy Endpoints: Based on blinded independent central review of three visualization parameters:
  - Contrast enhancement
  - Border delineation
  - Internal morphology
- Secondary Efficacy Endpoints:
  - Sensitivity and specificity for the detection or exclusion of lesions.

Statistical Analysis: The primary analysis was designed to demonstrate the non-inferiority of **Gadoquatrane** at a lower dose compared to the standard dose of the comparator GBCAs.

Below is a generalized workflow for the QUANTI clinical trials based on the available information.



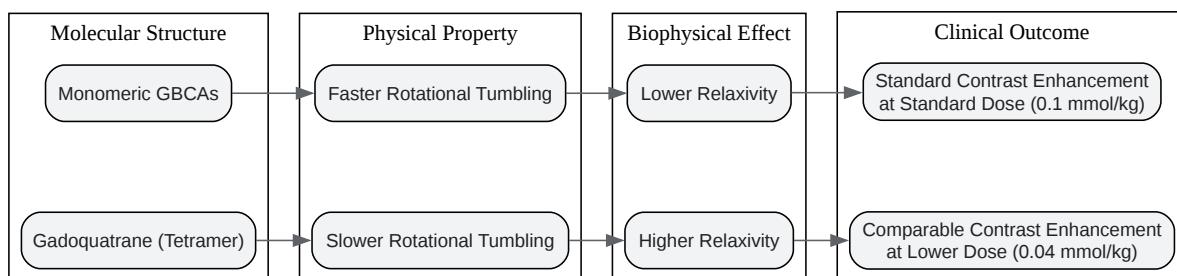
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Generalized workflow of the QUANTI Phase III clinical trials.

## Signaling Pathways and Mechanism of Action

The mechanism of action of **Gadoquadrane**, like other gadolinium-based contrast agents, is based on the paramagnetic properties of the gadolinium ion ( $Gd^{3+}$ ).  $Gd^{3+}$  has seven unpaired electrons, which creates a large magnetic moment. When placed in a magnetic field, these ions significantly shorten the T1 relaxation time of nearby water protons. This results in a brighter signal on T1-weighted MRI images in tissues where the contrast agent has accumulated.

The key innovation of **Gadoquadrane** lies in its molecular structure. By linking four macrocyclic chelates into a single molecule (a tetramer), the rotational correlation time of the molecule is increased. This slower tumbling rate leads to a more efficient energy exchange between the gadolinium ion and the surrounding water protons, resulting in higher relaxivity. This increased efficiency allows for a lower concentration of gadolinium to achieve the same level of contrast enhancement as monomeric agents.



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Logical relationship between molecular structure and clinical outcome for **Gadoquadrane**.

## Conclusion

The available data from the Phase III QUANTI clinical trial program indicate that **Gadoquadrane** is a promising new macrocyclic GBCA that offers the potential for a significant reduction in gadolinium exposure for patients undergoing contrast-enhanced MRI, without compromising diagnostic efficacy. The non-inferiority of **Gadoquadrane** at a 60% lower dose compared to standard macrocyclic agents has been demonstrated in the QUANTI CNS study, with a similar safety profile. As the full, detailed results of the QUANTI CNS and OBR studies

are published, a more granular quantitative comparison will be possible. The development of high-relaxivity agents like **Gadoquatrane** represents a significant step forward in optimizing the safety and sustainability of contrast-enhanced MRI.

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